S-acetyl-PEG3-alcohol

PROTAC Targeted Protein Degradation Linker Length Optimization

S-acetyl-PEG3-alcohol (CAS 153870-20-3) is a monodisperse heterobifunctional polyethylene glycol (PEG) derivative containing an S-acetyl-protected thiol at one terminus and a primary hydroxyl group at the other, with a molecular weight of 208.28 g/mol and the molecular formula C₈H₁₆O₄S. The PEG3 spacer comprises exactly three ethylene glycol repeat units, conferring predictable hydrophilicity and a defined end-to-end distance.

Molecular Formula C8H16O4S
Molecular Weight 208.28 g/mol
Cat. No. B610647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-acetyl-PEG3-alcohol
SynonymsS-acetyl-PEG3-alcohol
Molecular FormulaC8H16O4S
Molecular Weight208.28 g/mol
Structural Identifiers
InChIInChI=1S/C8H16O4S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h9H,2-7H2,1H3
InChIKeyRGQARUNUXUQMFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S-Acetyl-PEG3-alcohol: Technical Specification and Baseline Characterization for Procurement Evaluation


S-acetyl-PEG3-alcohol (CAS 153870-20-3) is a monodisperse heterobifunctional polyethylene glycol (PEG) derivative containing an S-acetyl-protected thiol at one terminus and a primary hydroxyl group at the other, with a molecular weight of 208.28 g/mol and the molecular formula C₈H₁₆O₄S . The PEG3 spacer comprises exactly three ethylene glycol repeat units, conferring predictable hydrophilicity and a defined end-to-end distance. The S-acetyl moiety serves as a masked thiol that remains stable during storage and handling but undergoes quantitative deprotection under mild basic or reductive conditions to expose a reactive free thiol for site-specific conjugation [1]. The terminal hydroxyl group enables further derivatization via esterification, etherification, or activation chemistry. Commercial availability at purities ranging from ≥95% to ≥98% from multiple suppliers supports its use as a research-grade linker building block for bioconjugation and targeted protein degradation applications .

Why S-Acetyl-PEG3-alcohol Cannot Be Arbitrarily Substituted by Other PEG Linkers in Bioconjugation Workflows


Interchanging S-acetyl-PEG3-alcohol with alternative PEG linkers introduces quantifiable risks to experimental reproducibility and conjugate performance. The PEG chain length—specifically three ethylene glycol units versus two (PEG2) or four (PEG4)—directly modulates ternary complex formation efficiency in PROTAC applications, with empirical studies demonstrating that PEG3 linkers can confer superior target degradation activity compared to PEG2 and PEG4 analogs in structurally comparable systems [1]. Furthermore, the S-acetyl protecting group strategy provides distinct advantages over alternative thiol protection methods (e.g., trityl, disulfide, or free thiol forms), including enhanced oxidative stability during storage and controlled, traceless deprotection under mild aqueous conditions that preserve the integrity of sensitive biomolecular cargo [2]. Substituting a PEG3 alcohol for a PEG2 alcohol reduces aqueous solubility due to fewer hydrogen-bonding ether oxygens, while substituting for a PEG4 or longer variant increases the hydrodynamic radius and may alter conjugate pharmacokinetics or exceed optimal spatial constraints for ternary complex geometry [3].

S-Acetyl-PEG3-alcohol Quantitative Differentiation Evidence Versus PEG2 and PEG4 Analogs


PEG3 Linker Confers Superior PROTAC-Mediated Degradation Activity Compared to PEG2 and PEG4 Variants in ERα-Targeting Systems

In a direct head-to-head comparison of ERα-targeting PROTAC molecules differing only in PEG linker length, the PEG3-containing variant (LCL-ER(dec)) exhibited the highest ERα degradation activity relative to the PEG2 variant (LCL-ER(dec)-P2) and PEG4 variant (LCL-ER(dec)-P4). All three compounds demonstrated comparable ERα binding affinity with IC₅₀ values in the 30-50 nM range, indicating that the differential degradation activity arises from linker length effects on ternary complex geometry rather than target engagement [1].

PROTAC Targeted Protein Degradation Linker Length Optimization

S-Acetyl Protecting Group Provides Oxidation Stability Advantage Over Free Thiol PEG Linkers

The S-acetyl protecting group on S-acetyl-PEG3-alcohol confers enhanced oxidative stability compared to free thiol-containing PEG linkers. Free thiols (-SH) are prone to oxidation in ambient conditions, forming disulfide dimers that render the linker unreactive and require reducing agents for regeneration. The S-acetyl group remains stable to oxidation during storage and handling, with deprotection only occurring under controlled mild basic or reductive conditions when the thiol is required for conjugation [1]. This protection strategy allows for reliable, on-demand generation of reactive thiols without the batch-to-batch variability and reduced conjugation efficiency associated with oxidized free thiol linkers.

Bioconjugation Thiol Protection Linker Stability

PEG3 Spacer Enhances Aqueous Solubility Relative to Shorter PEG2 Linkers in Bioconjugation Applications

The PEG3 spacer in S-acetyl-PEG3-alcohol provides increased aqueous solubility compared to shorter PEG2 analogs due to the additional ether oxygen capable of hydrogen bonding with water molecules. This differential is class-level in nature: each ethylene glycol repeat unit (-O-CH₂-CH₂-) contributes one additional hydrogen bond acceptor (ether oxygen) and increased hydrophilicity. The PEG3 chain contains three ether oxygens versus two in PEG2 analogs (e.g., S-acetyl-PEG2-alcohol, CAS 41858-09-7, MW 120.17), providing approximately 50% more hydrogen-bonding capacity and proportionally enhanced aqueous compatibility . Hydrophilic PEG linkers increase water solubility of compounds in aqueous media, a property that scales with chain length .

Aqueous Solubility PEG Linker Bioconjugation

PEG3 Length Provides Optimal Spacing for Site-Specific Thiol Conjugation While Minimizing Steric Hindrance

The PEG3 spacer in S-acetyl-PEG3-alcohol offers a balance between providing sufficient distance to reduce steric hindrance during conjugation and avoiding the entropic penalties and hydrodynamic radius increase associated with longer PEG chains. The PEG3 chain enhances solubility and reduces steric hindrance in bioconjugation applications, with a compact structure suitable for applications requiring precise spacing and controlled reactivity [1]. This length class (PEG3-PEG8) is empirically validated as optimal for PROTAC linker design, with shorter linkers (PEG2 and below) imposing geometric constraints that limit productive ternary complex formation and longer linkers (>PEG8) introducing excessive conformational entropy that reduces effective molarity [2].

Site-Specific Conjugation PEG Spacer Steric Hindrance

PEG3 Alcohol Terminal Hydroxyl Enables Orthogonal Conjugation Strategies Not Possible with Carboxylic Acid or Amine-Terminated Analogs

The terminal hydroxyl group on S-acetyl-PEG3-alcohol provides a distinct reactivity profile compared to alternative terminal functionalities such as carboxylic acid (e.g., S-acetyl-PEG3-acid, CAS 1421933-33-6) or amine (e.g., S-acetyl-PEG4-amine). Hydroxyl groups can be activated via carbonyldiimidazole (CDI), tosylation, or oxidation to aldehydes for subsequent conjugation, enabling orthogonal reaction pathways that avoid cross-reactivity with amine- or thiol-based chemistries already present on the target molecule . Following S-acetyl deprotection to expose the thiol, the hydroxyl remains available for independent derivatization, allowing sequential or one-pot orthogonal bioconjugation strategies.

Orthogonal Conjugation Hydroxyl Functionalization Heterobifunctional Linker

S-Acetyl-PEG3-alcohol: Evidence-Based Procurement Decision Scenarios for Bioconjugation and PROTAC Development


PROTAC Library Construction Requiring Linker Length Optimization

S-acetyl-PEG3-alcohol is the rational choice for building PROTAC screening libraries where linker length optimization is a primary variable. Direct comparative evidence demonstrates that PEG3 linkers can confer superior degradation activity compared to PEG2 and PEG4 analogs in structurally identical systems, despite equivalent target binding affinity [1]. Including S-acetyl-PEG3-alcohol as a building block ensures coverage of the empirically validated optimal linker length range (PEG3-PEG8) for ternary complex formation [2]. The hydroxyl terminal group enables attachment to either E3 ligase ligands or target protein warheads via ester or ether linkages, while subsequent S-acetyl deprotection exposes a thiol for orthogonal conjugation to the complementary ligand.

Site-Specific Protein or Antibody Conjugation Requiring Storage-Stable Thiol Reactivity

For site-specific conjugation to cysteine residues on antibodies, proteins, or peptides where free thiol linkers would oxidize during storage, S-acetyl-PEG3-alcohol provides a storage-stable, on-demand thiol source. The S-acetyl protecting group resists oxidation under standard storage conditions (-20°C recommended), maintaining consistent thiol availability across multiple experimental campaigns without batch-to-batch variability from oxidative degradation [1]. Following mild deprotection with hydroxylamine or under basic conditions, the exposed thiol can react with maleimide-, haloacetyl-, or disulfide-functionalized biomolecules to form stable thioether conjugates [2].

Nanoparticle Surface Functionalization for Improved Colloidal Stability

S-acetyl-PEG3-alcohol is ideally suited for functionalizing gold nanoparticles or other metallic surfaces where thiol-gold chemistry provides stable anchoring. The S-acetyl group can be deprotected in situ during nanoparticle incubation, generating free thiols that spontaneously form self-assembled monolayers (SAMs) on gold surfaces [1]. The PEG3 spacer provides sufficient hydrophilicity to improve nanoparticle colloidal stability and reduce non-specific protein adsorption, while its compact length (versus longer PEG chains) maintains a smaller hydrodynamic radius critical for cellular uptake studies and in vivo biodistribution applications [2].

Sequential Orthogonal Bioconjugation Requiring Dual-Functional Linker

When synthetic workflows demand two-step orthogonal conjugation—such as first attaching a cytotoxic payload via thiol-maleimide chemistry, then coupling to a targeting ligand via hydroxyl-derived esterification—S-acetyl-PEG3-alcohol is the preferred building block over single-terminal or mismatched-terminal analogs. The protected thiol remains unreactive during initial hydroxyl derivatization, preventing unwanted crosslinking or premature conjugation. After completing hydroxyl-based reactions, the S-acetyl group is cleanly deprotected to reveal the free thiol for subsequent site-specific conjugation [1]. This orthogonal reactivity profile is not available in simple PEG diols or in heterobifunctional linkers where both termini are already activated.

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